molecular formula C9H9N3OS2 B458108 (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 515874-09-6

(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No.: B458108
CAS No.: 515874-09-6
M. Wt: 239.3g/mol
InChI Key: BIBQUTKJONFZJP-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a synthetic chemical compound designed for research applications. It belongs to a class of 5-ene-4-thiazolidinone derivatives, which are recognized in medicinal chemistry as privileged scaffolds with a wide spectrum of potential biological activities . This compound features a core 2-thioxothiazolidin-4-one (rhodanine) structure linked to a 1,5-dimethyl-1H-pyrazole ring via an exocyclic methylene bridge, a molecular framework known to be significant for interacting with various biological targets . The primary research applications of this compound and its close structural analogs are in the fields of infectious disease and oncology. Compounds within this chemical class have demonstrated significant antimicrobial properties in vitro. Research on similar pyrazolyl-thioxothiazolidinone hybrids has shown them to be effective against a range of Gram-positive bacteria, including Staphylococcus aureus , with some derivatives exhibiting potency greater than standard antibiotic drugs like ampicillin . Furthermore, certain analogs have also shown promising antifungal activity . In cancer research, the 5-ene-thiazolidinone core is a key pharmacophore investigated for its antiproliferative effects . These compounds can induce apoptosis (programmed cell death) in mammalian leukemia cells and other carcinoma cell lines. The proposed mechanism often involves the disruption of mitochondrial membrane potential, leading to the activation of apoptotic pathways . Some derivatives are known to cause cell cycle arrest, particularly at the G2/M phase, which is a critical checkpoint in cell division . The exocyclic double bond at the 5th position of the thiazolidinone ring makes these compounds potential Michael acceptors, enabling them to interact with nucleophilic residues in protein targets, which may underpin their multi-target mechanism of action . Researchers value this compound for developing novel therapeutic agents against drug-resistant bacteria and for exploring new pathways in cancer cell death. This product is intended for research and further characterization in a controlled laboratory environment only. For Research Use Only. Not for use in humans, as a food additive, or for any other consumer application.

Properties

IUPAC Name

(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-5-6(4-10-12(5)2)3-7-8(13)11-9(14)15-7/h3-4H,1-2H3,(H,11,13,14)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBQUTKJONFZJP-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C=C2C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C)/C=C/2\C(=O)NC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by recent research findings.

Synthesis of the Compound

The synthesis of thiazolidinone derivatives typically involves the reaction of thiosemicarbazones with aldehydes or ketones. In the case of (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, the synthesis may follow a pathway similar to that described in literature for related compounds. The synthetic route often includes:

  • Formation of Thiazolidinone Core : Reaction between thiosemicarbazide and an appropriate aldehyde.
  • Methylation : Introduction of methyl groups to enhance biological activity.
  • Characterization : The compound is characterized using techniques like NMR, IR spectroscopy, and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, a review noted that compounds with a thiazolidinone scaffold demonstrated significant cytotoxicity against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

CompoundCell LineIC50 (µM)Mechanism
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-oneC6TBDApoptosis induction
5-FU (control)C68.34Chemotherapy

Studies indicate that derivatives similar to (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one can inhibit cancer cell proliferation through mechanisms involving the inhibition of specific enzymes and pathways crucial for tumor growth .

Antimicrobial Activity

Thiazolidinone derivatives have also been investigated for their antimicrobial properties. Research shows that these compounds exhibit significant activity against various bacterial strains and fungi. The structure-activity relationship (SAR) indicates that modifications on the thiazolidinone ring can enhance antimicrobial efficacy.

Anti-HIV Activity

The compound's potential as an anti-HIV agent has been explored through molecular docking studies. However, findings suggest that while some thiazolidinone derivatives show promise in inhibiting HIV replication in vitro, many exhibit cytotoxic effects on host cells, complicating their therapeutic use .

Case Studies

A notable study synthesized several thiazolidinone derivatives and evaluated their biological activities against HIV and various cancer cell lines. The results indicated that while some compounds showed anti-HIV activity, they were also toxic to T-lymphocyte cell lines, highlighting a critical challenge in drug development .

Another investigation focused on pyrazole-containing thiazolidinones and their cytotoxic effects on breast cancer cell lines. Results demonstrated enhanced cytotoxicity compared to standard treatments when used in combination with established chemotherapeutic agents like doxorubicin .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one typically involves the condensation of thiazolidinone derivatives with pyrazole derivatives. The structural characteristics of the compound include a thiazolidinone core, which is essential for its biological activity.

Key Synthetic Routes

  • Condensation Reaction : The compound can be synthesized through a one-pot reaction involving thiazolidine derivatives and aldehydes or ketones under acidic conditions, leading to high yields of the desired product .
  • Characterization Techniques : The synthesized compound is often characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its structure and purity .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Antimicrobial Activity

Research has demonstrated that (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one possesses notable antimicrobial properties. Studies have shown effective inhibition against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. It has been shown to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds similar to (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one have demonstrated cytotoxic effects against several cancer cell lines .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been suggested that thiazolidinone derivatives can inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiazolidinone derivatives against clinical isolates of bacteria. The results indicated that (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one exhibited significant antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics .

Case Study 2: Anticancer Screening

In another investigation, the anticancer efficacy of this compound was assessed against lung cancer cells. The study revealed that the compound induced apoptosis in A549 cells through mitochondrial pathways, suggesting its potential as an anticancer agent .

Comparison with Similar Compounds

Pyrazole-Substituted Analogues

  • Structural Difference: The trifluoromethyl group enhances lipophilicity compared to the dimethyl substituents in the target compound.
  • (Z)-5-((3-Phenyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

    • Activity : Demonstrates antibacterial activity against Gram-positive bacteria (MIC: 4–16 µg/mL) due to the phenyl group enhancing membrane interaction .
    • Synthesis : Prepared via condensation with 3-phenylpyrazole-4-carbaldehyde .

Benzylidene-Substituted Analogues

  • (Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one

    • Activity : Intermediate for anticancer derivatives; fluorination improves metabolic stability .
    • Melting Point : 140–144°C (vs. unlisted for the target compound) .
  • (Z)-5-(4-Hydroxybenzylidene)-2-thioxothiazolidin-4-one

    • Activity : Lower antifungal activity compared to indole derivatives; hydroxyl group increases polarity .
    • Yield : 73–80% via solvent-free condensation .

Heterocyclic and Aromatic Derivatives

  • (Z)-5-((1H-Indol-3-yl)methylene)-2-thioxothiazolidin-4-one

    • Activity : Superior antifungal activity (MIC: 2–8 µg/mL) attributed to indole’s planar aromatic system .
    • SAR : Phenylacetic acid substituents enhance activity, while aliphatic chains reduce efficacy .
  • (Z)-5-(3,4,5-Trimethoxybenzylidene)-2-thioxothiazolidin-4-one

    • Crystallography : Planar conformation with intermolecular hydrogen bonding (C=O⋯H–S); trimethoxy groups enhance π-π stacking .

Key Research Findings

  • ADAMTS-5 Inhibition : The target compound’s dimethylpyrazole group may reduce off-target effects compared to trifluoromethyl analogues, though potency remains in the micromolar range .
  • Antimicrobial vs. Antiprotease Activity : Structural modifications (e.g., indole vs. pyrazole) shift activity from antimicrobial to protease inhibition, highlighting the scaffold’s versatility .
  • Isomerism Impact : (E)-isomers (e.g., target compound) are less common in literature than (Z)-isomers, which dominate due to synthetic accessibility .

Preparation Methods

Reaction Mechanism and General Procedure

The target compound is synthesized through a Knoevenagel condensation between 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 ) and 2-thioxothiazolidin-4-one (2 ) (Fig. 1). This reaction exploits the nucleophilic methylene group of the thiazolidinone core, which attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the exocyclic double bond.

Reaction conditions :

  • Catalyst : Piperidine or ammonium acetate.

  • Solvent : Ethanol, methanol, or solvent-free conditions.

  • Temperature : Reflux (78–80°C for ethanol) or room temperature.

  • Yield : 70–89%.

The stereoselectivity of the reaction favors the E-isomer due to steric hindrance between the pyrazole methyl groups and the thiazolidinone ring.

Solvent Effects

Ethanol and methanol are optimal, polar protic solvents that stabilize the transition state. Aprotics like toluene or DMF result in slower kinetics and lower yields (50–60%). Solvent-free conditions under microwave irradiation reduce reaction time to 10–15 minutes but require higher temperatures (100–120°C).

Stoichiometry and Substrate Purity

A 1:1 molar ratio of aldehyde (1 ) to thiazolidinone (2 ) minimizes side products. Excess aldehyde leads to di-adduct formation, while excess thiazolidinone remains unreacted. Purification via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate) yields >95% purity.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation accelerates the Knoevenagel condensation, completing the reaction in 10–20 minutes with comparable yields (80–85%). This method is energy-efficient but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the thiazolidinone on a Wang resin enables stepwise elongation, though this approach is more complex and yields <60%. It is primarily used for combinatorial library generation rather than bulk synthesis.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : Strong bands at 1685 cm⁻¹ (C=O), 1580 cm⁻¹ (C=N), and 1250 cm⁻¹ (C=S).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, CH=N), 7.82 (s, 1H, pyrazole-H), 3.89 (s, 3H, N-CH₃), 2.42 (s, 3H, CH₃).

  • ¹³C NMR : δ 192.1 (C=O), 160.3 (C=N), 140.2 (C=S), 128.5–110.2 (pyrazole carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 12.5° between the pyrazole and thiazolidinone planes. The thione sulfur participates in intramolecular hydrogen bonding (S···H-N), stabilizing the planar geometry.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Time Yield Purity
Conventional KnoevenagelPiperidineEthanol4–6 h85–89%>95%
Microwave-AssistedPiperidineSolvent-free10–15 min80–85%90–93%
Solid-PhaseDIPEADCM24 h55–60%85–90%

Table 1. Comparison of synthetic methods for (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one.

Challenges and Limitations

  • Stereochemical Control : Minor amounts of Z-isomer (<5%) may form, requiring chromatographic separation.

  • Scale-Up Issues : Solvent-free methods face heat dissipation challenges at >100 g scale.

  • Substrate Availability : 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1 ) is commercially limited, necessitating in-house synthesis via Vilsmeier-Haack formylation of 1,5-dimethylpyrazole .

Q & A

Q. What are the established synthetic routes for (E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and what reaction conditions optimize yield?

The compound is synthesized via condensation reactions between 2-thioxothiazolidin-4-one derivatives and substituted pyrazole aldehydes. A common method involves refluxing equimolar amounts of reactants in ethanol with a base (e.g., sodium acetate) for 2–7 hours, followed by recrystallization from ethanol or DMF-EtOH mixtures (1:1) . Yield optimization requires precise stoichiometry, solvent selection (ethanol for higher purity), and reaction monitoring via TLC.

Q. How is the structural conformation of this compound validated, and what spectroscopic techniques are critical for characterization?

Structural validation employs IR (to confirm C=S and C=O stretches at ~1200–1300 cm⁻¹ and ~1650–1750 cm⁻¹, respectively), ¹H/¹³C NMR (to assign pyrazole and thiazolidinone proton environments), and mass spectrometry (to confirm molecular ion peaks). X-ray crystallography may resolve stereochemical ambiguities, though no data is available for this specific compound .

Q. What solvent systems are suitable for recrystallization, and how do they impact purity?

Ethanol is preferred for recrystallization due to its moderate polarity, which balances solubility and purification efficiency. DMF-EtOH mixtures (1:1) are used for poorly soluble derivatives, enhancing crystal lattice formation .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies for analogous thiazolidinones suggest degradation under prolonged exposure to light or humidity. Recommended storage: inert atmosphere, −20°C, with desiccants. Degradation products (e.g., oxidized thiol groups) can be monitored via HPLC .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar thiazolidinone derivatives?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. no activity) often arise from stereochemical variations or impurities. Use chiral HPLC to isolate enantiomers and molecular docking to assess binding affinity differences. Cross-validate results with in vitro assays under standardized conditions (e.g., fixed pH, temperature) .

Q. How can computational methods predict the compound’s reactivity in novel synthetic pathways?

DFT calculations (e.g., Gaussian 09) model electron distribution in the thiazolidinone core, identifying nucleophilic/electrophilic sites. For example, the exocyclic double bond (C5-methylene) is prone to Michael addition, enabling functionalization .

Q. What experimental designs mitigate variability in biological assay results for this compound?

Implement dose-response curves with triplicate measurements and include positive/negative controls (e.g., known enzyme inhibitors). Use ANOVA to statistically differentiate activity variations caused by minor structural modifications (e.g., pyrazole substituents) .

Q. How do substituents on the pyrazole ring influence the compound’s electronic properties and bioactivity?

Electron-withdrawing groups (e.g., nitro) on the pyrazole increase electrophilicity at the thiazolidinone’s C2 position, enhancing interactions with biological targets. Compare Hammett constants (σ) of substituents to correlate electronic effects with activity trends .

Q. What methodologies validate the environmental fate of this compound in ecological risk assessments?

Follow OECD guidelines for biodegradation (e.g., OECD 301F) and photolysis (e.g., OECD 316). Use LC-MS/MS to quantify degradation products and model partition coefficients (log P) to predict bioaccumulation potential .

Methodological Considerations

  • Stereochemical Analysis : For Z/E isomer differentiation, use NOESY NMR or X-ray crystallography .
  • Bioactivity Profiling : Combine MTT assays (cytotoxicity) with Western blotting (pathway analysis) to elucidate mechanisms .
  • Synthetic Scalability : Replace ethanol with PEG-400 in scaled-up reactions to reduce waste and improve safety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(E)-5-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.